molecular formula C6H3BrN4O B12342834 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one

Cat. No.: B12342834
M. Wt: 227.02 g/mol
InChI Key: QBVPJAMNXSGPMJ-UHFFFAOYSA-N
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Description

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is a nitrogen-containing heterocyclic compound. It features a pyrazine ring fused with a pyrazinone ring and a bromine atom at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of pyrazino[2,3-b]pyrazin-6-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrazinone ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products may include oxidized or reduced forms of the pyrazinone ring, although specific examples are less frequently documented.

Scientific Research Applications

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromine atom may play a role in enhancing its binding affinity and specificity for certain targets. Pathways involved may include inhibition of kinase activity or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazino[2,3-b]pyrazin-6-one: Lacks the bromine atom and may have different biological activities and reactivity.

    2-chloro-7H-pyrazino[2,3-b]pyrazin-6-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.

    2-iodo-7H-pyrazino[2,3-b]pyrazin-6-one: Contains an iodine atom, which may affect its reactivity and biological activity differently compared to the bromine analog.

Uniqueness

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications .

Properties

Molecular Formula

C6H3BrN4O

Molecular Weight

227.02 g/mol

IUPAC Name

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one

InChI

InChI=1S/C6H3BrN4O/c7-3-1-8-6-5(10-3)9-2-4(12)11-6/h1H,2H2

InChI Key

QBVPJAMNXSGPMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C(=N1)N=C(C=N2)Br

Origin of Product

United States

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